Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride
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Overview
Description
AD 1308 is a bioactive chemical.
Scientific Research Applications
Cardiohaemodynamics and Hypertensive Activity
Quinoline derivatives like 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline have been explored for their potential in treating hypertension. Srimal, Mason, and Dhawan (1990) investigated the effects of centhaquin, a similar compound, on cardiohaemodynamics in animals, finding that it did not depress cardiac contractility, suggesting its potential use in hypertensive patients with cardiac or renal complications (Srimal, Mason, & Dhawan, 1990). Additionally, Srimal, Gulati, Nityanand, and Dhawan (1990) observed dose-dependent hypotensive effects in cats and rats, indicating central action in blood pressure reduction (Srimal, Gulati, Nityanand, & Dhawan, 1990).
Antiulcer and Antidepressant-like Properties
Hino et al. (1989) synthesized a novel class of antiulcer agents, including 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline derivatives, demonstrating their effectiveness in inhibiting stress and ethanol-induced ulcers, suggesting a potential action on the central nervous system (Hino et al., 1989). Kimura, Yano, and Watanabe (1989) found that a quinoline derivative, AD-2646, displayed inhibitory effects on gastric acid secretion, comparable to tricyclic antidepressants, suggesting its utility in related disorders (Kimura, Yano, & Watanabe, 1989).
Antimicrobial and Antifungal Properties
Patel, Patel, and Chauhan (2007) explored the synthesis of amide derivatives of quinolone, including 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline, demonstrating antibacterial activity against various bacterial strains and antifungal properties against C. albicans (Patel, Patel, & Chauhan, 2007).
Anticancer Activity
Kubica et al. (2018) designed and synthesized derivatives of 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline, evaluating their potential anticancer activity. Several compounds demonstrated significant cell growth inhibition, suggesting their potential as anti-cancerous drugs (Kubica et al., 2018).
properties
CAS RN |
72320-59-3 |
---|---|
Product Name |
Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride |
Molecular Formula |
C21H25Cl2N3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-phenylquinoline |
InChI |
InChI=1S/C21H23N3/c1-2-23-12-14-24(15-13-23)21-16-19(17-8-4-3-5-9-17)18-10-6-7-11-20(18)22-21/h3-11,16H,2,12-15H2,1H3 |
InChI Key |
YEKLOAJGHZTNED-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4.Cl.Cl |
Appearance |
Solid powder |
Other CAS RN |
72320-60-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
72320-60-6 (di-hydrochloride) 94788-64-4 (maleate) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2 (4-ethyl-1-piperazinyl)-4-phenylquinoline maleate 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline hydrochloride AD 1308 AD 1308, citrate AD 1308, dihydrochloride AD 1308, fumarate AD 1308, maleate AD 1308, tartrate AD-1308 AS 2646 AS-2646 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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